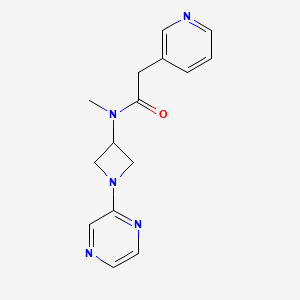
N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-2-pyridin-3-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-2-pyridin-3-ylacetamide, also known as MPAA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-2-pyridin-3-ylacetamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation in animal models. N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-2-pyridin-3-ylacetamide has also been shown to have neuroprotective effects in Alzheimer's disease models.
Mécanisme D'action
The exact mechanism of action of N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-2-pyridin-3-ylacetamide is not fully understood, but it is thought to act through multiple pathways. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and inflammation, as well as modulate the activity of neurotransmitters in the brain.
Effets Biochimiques Et Physiologiques
N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-2-pyridin-3-ylacetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, inhibit the activity of enzymes involved in cancer cell growth, and modulate the activity of neurotransmitters in the brain. N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-2-pyridin-3-ylacetamide has also been shown to increase the expression of proteins involved in cell survival and reduce the expression of proteins involved in cell death.
Avantages Et Limitations Des Expériences En Laboratoire
N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-2-pyridin-3-ylacetamide has several advantages for lab experiments, including its high purity and stability. However, it can be difficult to work with due to its low solubility in water and some organic solvents. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-2-pyridin-3-ylacetamide. One area of interest is its potential as a therapeutic agent for cancer and inflammation. Further studies are needed to fully understand its mechanism of action and optimize its efficacy. Additionally, studies on the pharmacokinetics and toxicity of N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-2-pyridin-3-ylacetamide are needed to evaluate its safety for use in humans. Finally, research on the synthesis of N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-2-pyridin-3-ylacetamide analogs may lead to the development of compounds with improved therapeutic properties.
Méthodes De Synthèse
N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-2-pyridin-3-ylacetamide can be synthesized using a multi-step process that involves the reaction of pyridine-3-carboxylic acid with hydrazine hydrate to form pyridine-3-carbohydrazide. This intermediate product is then reacted with 2-bromo-1-(pyrazin-2-yl)ethanone to form the final product, N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-2-pyridin-3-ylacetamide. The purity of the compound can be confirmed using analytical techniques such as NMR spectroscopy and HPLC.
Propriétés
IUPAC Name |
N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-2-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-19(15(21)7-12-3-2-4-16-8-12)13-10-20(11-13)14-9-17-5-6-18-14/h2-6,8-9,13H,7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMHKMMIXFVEIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2)C(=O)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-2-(pyridin-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

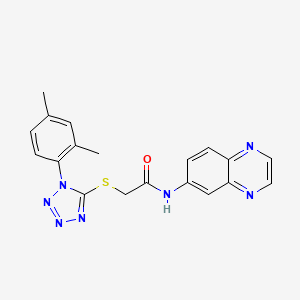
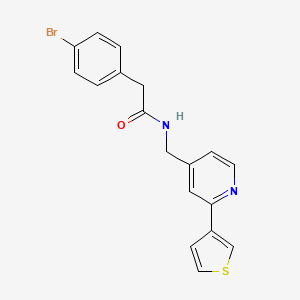
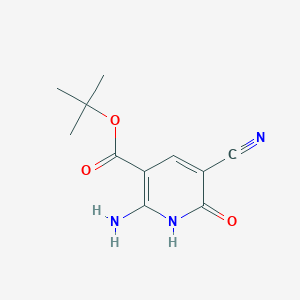
![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-propoxybenzyl)propanamide](/img/structure/B2442413.png)
![6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2442414.png)
![4-(dipropylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2442417.png)
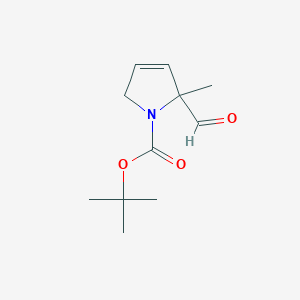
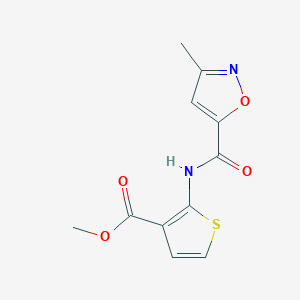
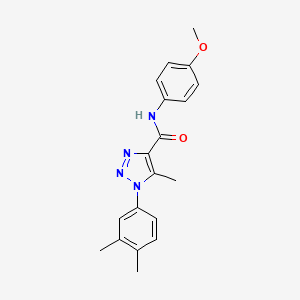
![2-{2-[(2,3-Dimethoxybenzyl)amino]ethoxy}ethanol](/img/structure/B2442422.png)
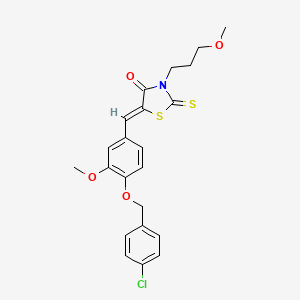
![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2442430.png)
![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2442431.png)
![4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline](/img/structure/B2442432.png)